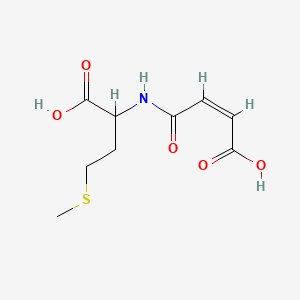

(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine

Description

Overview of Amino Acid Metabolism and the Significance of Methionine Derivatives in Biological Systems

Amino acids are fundamental organic compounds that serve as the primary building blocks of proteins, playing an indispensable role in the structure and function of all living organisms. wikipedia.org Beyond their role in protein synthesis, amino acids are central to a vast network of metabolic pathways, including the synthesis of neurotransmitters and nucleotides. wikipedia.org Among the proteinogenic amino acids, methionine holds a unique and critical position. As an essential, sulfur-containing amino acid, it must be obtained through diet in humans. wikipedia.orgchemicalbook.com

Methionine's significance extends far beyond its incorporation into polypeptide chains. It is the cornerstone of the methionine cycle, a crucial metabolic pathway that facilitates the transfer of methyl groups. nih.govyoutube.com In this cycle, methionine is converted into S-adenosylmethionine (SAM), a high-energy compound that acts as the universal methyl donor in countless biochemical reactions. wikipedia.orgnih.gov This process, known as methylation, is vital for the regulation of gene expression (epigenetics), the synthesis of phospholipids, and the metabolism of neurotransmitters. nih.govyoutube.com

The derivatives of methionine are integral to cellular health and function. SAM, the most prominent derivative, is essential for life. wikipedia.org Other metabolic offshoots of methionine lead to the synthesis of cysteine, another sulfur-containing amino acid, which in turn is a precursor to the master antioxidant, glutathione. wikipedia.orgnih.gov This positions methionine metabolism as a key regulator of cellular redox balance and defense against oxidative stress. nih.gov Further modifications of methionine, such as N-acetylation or the formation of dipeptides like DL-methionyl-DL-methionine, are explored for their potential to enhance bioavailability or confer specific biological activities, such as improved antioxidant capacity. mdpi.comgoogle.com The study of synthetic methionine derivatives, therefore, offers a window into modulating these fundamental biological processes.

Historical Perspective and Chemical Structure of (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine

This compound is a synthetic derivative of DL-methionine, the racemic mixture of the D- and L-enantiomers of methionine. guidechem.com Unlike naturally occurring metabolites, this compound is a product of chemical synthesis and is primarily documented in chemical databases and supplier catalogs rather than in historical scientific literature detailing a biological discovery. Its synthesis can be achieved through the reaction of DL-methionine with maleic anhydride (B1165640), which provides the (Z)-3-carboxy-1-oxoallyl moiety. guidechem.com

The chemical structure of the compound consists of the core DL-methionine molecule acylated at its primary amino group. The acyl group is derived from maleic acid, the cis (or Z) isomer of butenedioic acid. This modification results in the formation of an amide bond, linking the methionine backbone to a four-carbon chain containing two carboxylic acid groups and a carbon-carbon double bond with Z-stereochemistry.

Below is a summary of its key chemical identifiers.

| Identifier | Value |

| CAS Number | 57079-19-3 guidechem.com |

| Molecular Formula | C₉H₁₃NO₅S guidechem.com |

| Molecular Weight | 247.27 g/mol guidechem.com |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)C=CC(=O)O guidechem.com |

| Synonyms | N-[(Z)-3-Carboxy-1-oxo-2-propenyl]-DL-methionine; (2Z)-4-[[1-Carboxy-3-(methylthio)propyl]amino]-4-oxo-2-butenoic acid guidechem.com |

This table presents key chemical data for this compound.

Rationale and Objectives for Advanced Academic Research on this compound

While specific research on this compound is sparse, its chemical structure provides a clear rationale for academic investigation. The molecule is a hybrid, combining the essential amino acid methionine with a maleoyl group, a structure known for its reactivity. This unique combination suggests several potential avenues for research.

Rationale for Research:

Bioactive Moieties: The compound features two distinct components. The methionine portion links it to fundamental amino acid metabolism and transport, while potentially retaining the antioxidant properties associated with its sulfur atom. The maleoyl group, derived from maleic acid, contains an electron-deficient double bond, making it a Michael acceptor. Such groups are known to react covalently with nucleophiles like the thiol groups of cysteine residues in proteins.

Potential as a Biochemical Tool: The reactivity of the maleoyl group suggests the compound could act as a covalent inhibitor of enzymes, particularly those with a reactive cysteine in their active site. This makes it a candidate for development as a biochemical probe to study enzyme function.

Potential Research Objectives:

Enzyme Inhibition Screening: To investigate the compound's ability to inhibit specific enzymes, particularly those involved in methionine metabolism or pathways known to be modulated by covalent modifiers.

Metabolic Fate and Stability Analysis: To determine how the compound is processed in biological systems. Key questions include whether the amide bond is hydrolyzed to release DL-methionine and maleic acid, or if the molecule is metabolized through other pathways.

Investigation of Prodrug Capabilities: To explore if the compound could serve as a prodrug, designed to deliver methionine or a related metabolite to specific cells or tissues with improved stability or targeting.

Assessment of Biological Activity: To conduct cell-based assays to determine its effects on cellular processes such as proliferation, apoptosis, and oxidative stress pathways, comparing its activity to that of unmodified methionine.

Current Gaps in Knowledge and Future Research Avenues for the Compound

The most significant aspect of this compound from an academic standpoint is the profound lack of published research. Its existence is confirmed in chemical databases, but its biological properties remain almost entirely uncharacterized.

Current Gaps in Knowledge:

Biological Activity: There is no documented evidence of the compound's biological effects, whether beneficial or detrimental, in any living system.

Pharmacokinetics and Metabolism: Its absorption, distribution, metabolism, and excretion (ADME) profile is unknown.

Mechanism of Action: Without evidence of biological activity, no mechanism of action has been proposed or studied.

Physicochemical Properties: Beyond basic identifiers, a comprehensive characterization of its physicochemical properties, such as solubility and stability under physiological conditions, is not available in the peer-reviewed literature.

Future Research Avenues: The absence of data presents a clear roadmap for future investigation.

Chemical Synthesis and Characterization: The first step involves the robust synthesis, purification, and comprehensive physicochemical characterization of the compound to ensure a reliable basis for biological studies.

In Vitro Biological Screening: The compound should be subjected to a broad panel of in vitro assays, including screens against various enzyme classes (e.g., proteases, kinases) and cell-based assays to identify any potential cytotoxic or metabolic effects.

Computational Modeling: Molecular docking and other computational methods could be employed to predict potential protein targets for the compound, helping to prioritize and guide experimental work.

Metabolic Stability Studies: Using liver microsomes or other cellular extracts, researchers can perform initial studies to understand the compound's metabolic stability and identify its primary metabolites.

These foundational studies are essential to move this compound from a catalog chemical to a compound of known biological and biochemical significance.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57079-19-3 |

|---|---|

Molecular Formula |

C9H13NO5S |

Molecular Weight |

247.27 g/mol |

IUPAC Name |

2-[[(Z)-3-carboxyprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C9H13NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)/b3-2- |

InChI Key |

FJZYCKGQUGEQLO-IHWYPQMZSA-N |

Isomeric SMILES |

CSCCC(C(=O)O)NC(=O)/C=C\C(=O)O |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Z N 3 Carboxy 1 Oxoallyl Dl Methionine

Historical Development of Synthetic Routes to (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine

The historical synthesis of N-acylated amino acids, including derivatives of methionine, has its roots in classical peptide chemistry. Early methods for N-acylation often involved harsh conditions and the use of reactive acylating agents. The Schotten-Baumann reaction, for example, is a well-established method for the acylation of amines using acyl chlorides in the presence of a base. researchgate.net While effective, this method often requires the use of chlorinated fatty acids, which can be produced using toxic reagents like phosgene (B1210022) or thionyl chloride, raising environmental concerns. researchgate.net

The industrial synthesis of DL-methionine itself was a significant development, with early routes adapting the Strecker synthesis using raw materials like acrolein, methyl mercaptan, and a cyanide source. evonik.comwikipedia.orgscielo.org.co The first technically feasible synthesis of DL-methionine was achieved in the post-war period. evonik.com

For the specific synthesis of this compound, the reaction of maleic anhydride (B1165640) with the amino group of DL-methionine is a primary approach. Maleic anhydride is known to react rapidly and specifically with the amino groups of proteins and peptides under mild conditions. nih.govnih.gov This reaction proceeds through the formation of a maleamic acid intermediate, which can then be cyclized to the corresponding maleimide (B117702). However, in aqueous media, the cyclization of the maleamic acid can be challenging, with hydrolysis to the hemi-maleate salt being a competing reaction. arkat-usa.org

Historically, the synthesis of N-maleoyl amino acids often involved cumbersome methods with limitations in scalability or required protracted synthetic routes. arkat-usa.org These early methods laid the groundwork for the development of more refined and efficient synthetic protocols.

Contemporary and Advanced Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for N-acylation. These advancements are applicable to the synthesis of this compound and its derivatives.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. Enzymes such as lipases and aminoacylases are being explored for the synthesis of N-acyl amino acids (NAAAs) as a greener alternative to conventional chemical methods. nih.gov These enzymatic approaches can avoid the use of toxic chlorinating agents for carboxylic acid activation. nih.gov

Enzymatic strategies for NAAA biosynthesis can be ATP-dependent or ATP-independent. nih.gov ATP-dependent enzymes, like acyl-adenylating enzymes, couple the hydrolysis of ATP to the formation of an acyl-adenylate intermediate. nih.gov In contrast, ATP-independent enzymes, such as hydrolases, rely on the transient activation of the carboxylic acid. nih.gov

For the synthesis of methionine analogs, O-acetyl-l-homoserine sulfhydrolases (OAHS) have been investigated. For instance, ScOAHS from Saccharomyces cerevisiae has been used for the production of various L-methionine analogues from L-homocysteine and organic thiols. uni-freiburg.de While this is for the modification of the thioether residue, it highlights the potential of enzymatic approaches in modifying methionine. The direct enzymatic acylation of the amino group of methionine with a maleic acid derivative is an area of ongoing research, offering a promising route for a more sustainable synthesis of the target compound.

Solid-Phase Synthesis and Combinatorial Approaches

Solid-phase synthesis (SPS) is a cornerstone of modern peptide and peptidomimetic chemistry and can be adapted for the synthesis of N-acylated amino acids. In this approach, the amino acid is attached to a solid support (resin), and reagents are added in solution. This allows for easy purification by simple filtration and washing, and the use of excess reagents to drive reactions to completion.

For the synthesis of this compound on a solid phase, DL-methionine would first be anchored to a suitable resin. The N-acylation would then be carried out by treating the resin-bound methionine with maleic anhydride or an activated maleic acid derivative. A new general N-acetylation method for solid-phase synthesis using malonic acid as a precursor, which proceeds via a reactive ketene (B1206846) intermediate, has been described and could potentially be adapted for this purpose. researchgate.net

A challenge in the solid-phase synthesis of methionine-containing peptides is the susceptibility of the methionine side chain to oxidation and S-alkylation during the final cleavage from the resin, which is typically done under acidic conditions with trifluoroacetic acid (TFA). acs.org The development of new cleavage cocktails aims to minimize these side reactions. acs.org

Green Chemistry Principles in Compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of N-acylation, this involves the use of environmentally benign solvents, catalysts, and reagents. Water is an ideal green solvent, and methodologies for N-acylation of amines in water have been developed. researchgate.netnih.gov Benzotriazole chemistry has been used for the efficient synthesis of various arylamides in water at room temperature or under microwave irradiation, offering advantages such as short reaction times, simple workup, and high yields without racemization. nih.gov

Other green approaches to N-acylation include catalyst-free reactions and the use of safer acylating agents. orientjchem.orghumanjournals.com For instance, an eco-friendly and highly efficient route for N-acylation under catalyst-free conditions has been reported. orientjchem.org The use of microwave irradiation can also accelerate reactions and reduce energy consumption. nih.gov These principles can be applied to the synthesis of this compound to create a more sustainable manufacturing process.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of the racemic DL-methionine derivative is often sufficient for some applications. However, for many biological and pharmaceutical applications, the synthesis of a single enantiomer (L- or D-form) is required. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule.

One common approach to obtaining enantiomerically pure N-acylated amino acids is to start with an enantiomerically pure amino acid. For example, starting with L-methionine instead of DL-methionine in the reaction with maleic anhydride would yield (Z)-N-(3-Carboxy-1-oxoallyl)-L-methionine.

Alternatively, enzymatic methods can be employed for the stereoselective synthesis or resolution of N-acylated amino acids. For instance, D-amino acid N-acetyltransferase has been explored in the context of converting D-methionine to L-methionine for the production of S-adenosyl-L-methionine (SAM). researchgate.net Enzymes like L-amino acid deaminase have been used in the deracemization of proteinogenic hydrophobic amino acids, including L-methionine. mdpi.com Such enzymatic systems could potentially be adapted for the stereoselective synthesis or resolution of this compound.

Design and Synthesis of Structurally Related Analogs and Derivatives of this compound

The design and synthesis of analogs and derivatives of this compound can be approached by modifying either the methionine backbone or the acylating agent.

Modification of the Methionine Moiety:

Analogs can be created by starting with derivatives of methionine. For example, using homomethionine or other methionine analogs with modified side chains would result in corresponding N-maleoyl derivatives. The enzymatic synthesis of various L-methionine analogues with modifications on the thioether residue has been demonstrated, which could then be N-acylated. uni-freiburg.de

Modification of the Acyl Group:

Instead of maleic anhydride, other dicarboxylic acid anhydrides or activated dicarboxylic acids can be used to generate a variety of N-acyl methionine derivatives with different linker lengths and functionalities. For instance, succinic anhydride would yield the corresponding N-succinyl-DL-methionine. The reaction of maleic anhydride with thiol groups to form succinated thiol compounds has been reported and demonstrates the versatility of this reagent. mdpi.com

The synthesis of novel chiral maleimides from the exo-Diels-Alder adduct of furan (B31954) and maleic anhydride has been described, which can then react with amino acids to form N-maleoyl derivatives. mdpi.com This approach offers a route to more complex and sterically hindered analogs.

Below is a table summarizing some potential synthetic approaches for this compound and its analogs.

| Synthetic Approach | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|

| Classical Chemical Synthesis | Maleic anhydride, DL-methionine, organic solvent | Straightforward, well-established | Potentially harsh conditions, environmental concerns |

| Chemo-Enzymatic Synthesis | Lipases, aminoacylases, DL-methionine, maleic acid derivative | High selectivity, mild conditions, greener process | Enzyme stability and availability, substrate specificity |

| Solid-Phase Synthesis | Resin-bound DL-methionine, maleic anhydride | Easy purification, potential for automation | Side reactions during cleavage from resin |

| Green Chemistry Approaches | Water as solvent, microwave irradiation, catalyst-free conditions | Environmentally friendly, often faster reactions | Solubility of reactants in green solvents can be an issue |

| Stereoselective Synthesis | Enantiomerically pure L- or D-methionine, stereoselective enzymes | Production of a single enantiomer for specific applications | Higher cost of starting materials, development of selective enzymes |

Rational Design for Structure-Activity Relationship (SAR) Studies

The rational design of analogs of this compound is a critical step in understanding its biological activity and optimizing its therapeutic properties. Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its efficacy and potency. This approach allows researchers to identify the key chemical moieties responsible for the compound's biological effects.

For this compound, the SAR exploration can be conceptually divided into modifications of three primary regions: the methionine core, the maleoyl group, and the linker connecting them.

Modification of the Methionine Moiety: The methionine residue offers several points for modification. The carboxyl group can be esterified or converted to an amide to alter polarity and cell permeability. The thioether side chain is another key target. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone can influence the compound's polarity and hydrogen bonding capacity. Furthermore, replacing the methyl group of the thioether with larger alkyl or aryl groups can probe the steric and hydrophobic requirements of the binding site.

Table 1: Representative Analogues of this compound with Modifications in the Methionine Moiety

| Compound ID | Modification | Rationale |

|---|---|---|

| M-1 | Methyl ester of the methionine carboxyl group | Increase lipophilicity and cell membrane permeability. |

| M-2 | Amide of the methionine carboxyl group | Introduce hydrogen bonding capabilities and alter solubility. |

| M-3 | Sulfoxide of the methionine side chain | Increase polarity and potential for hydrogen bonding. |

| M-4 | S-ethyl analog of the methionine side chain | Probe steric tolerance at the sulfur position. |

Interactive Data Table 1: Physicochemical Properties of Methionine Moiety Analogs

Table 2: Representative Analogues with Modifications in the Acyl Moiety

| Compound ID | Modification | Rationale |

|---|---|---|

| A-1 | (E)-isomer (fumaroyl derivative) | Investigate the role of stereochemistry in binding. |

| A-2 | Monomethyl ester of the maleoyl group | Reduce negative charge and increase lipophilicity. |

| A-3 | Diamide of the maleoyl group | Eliminate negative charges and introduce hydrogen bond donors. |

Interactive Data Table 2: Stereochemical and Acyl Moiety Analogs

Synthesis of Isotope-Labeled Probes for Mechanistic Investigations

To elucidate the mechanism of action, metabolic fate, and target engagement of this compound, the synthesis of isotope-labeled probes is indispensable. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into the molecule without significantly altering its chemical properties.

The synthetic strategy for introducing isotopic labels depends on the desired position of the label and the specific questions being addressed in the mechanistic study.

Labeling the Methionine Backbone: Commercially available isotopically labeled DL-methionine can serve as a starting material. For instance, using DL-methionine-¹³C₅,¹⁵N would label the entire amino acid core, allowing for the tracking of the intact molecule or its methionine-containing metabolites by mass spectrometry. For nuclear magnetic resonance (NMR) studies, specifically positioned labels, such as in DL-methionine-1-¹³C, can be used to probe interactions at the carboxylate.

Labeling the Maleoyl Moiety: Isotopically labeled maleic anhydride can be used to introduce labels into the acyl portion of the molecule. For example, maleic anhydride-2,3-¹³C₂ would allow for the tracking of the maleoyl group and its metabolites. This can be particularly useful in determining if the molecule acts as a covalent inhibitor through Michael addition to a biological target, a reaction for which the double bond of the maleoyl group is susceptible.

Deuterium Labeling for Metabolic Stability: To investigate metabolic stability, specific hydrogen atoms can be replaced with deuterium. For example, replacing the methyl hydrogens of the methionine side chain with deuterium (DL-methionine-methyl-d₃) can slow down metabolism by cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect. This can help to identify sites of metabolic vulnerability.

The synthesis of these labeled compounds would generally follow the same synthetic route as the unlabeled parent compound, which typically involves the acylation of the amino group of the isotopically labeled DL-methionine with the corresponding isotopically labeled maleic anhydride derivative under basic conditions.

Table 3: Examples of Isotope-Labeled Probes of this compound

| Probe ID | Isotopic Label | Position of Label | Application |

|---|---|---|---|

| ILP-1 | ¹³C₅, ¹⁵N | Methionine backbone | Tracking of the entire molecule and its amino acid-derived metabolites. |

| ILP-2 | ¹³C₄ | Maleoyl moiety | Tracing the fate of the acyl group, including potential covalent adduct formation. |

| ILP-3 | ²H₃ | Methyl group of methionine | Investigating metabolic stability and identifying sites of oxidation. |

| ILP-4 | ¹³C | Carboxyl group of methionine | NMR-based studies of target binding and interaction. |

Interactive Data Table 3: Characteristics of Isotope-Labeled Probes

These synthetic and derivatization strategies provide a robust framework for the comprehensive investigation of this compound, enabling the optimization of its pharmacological profile and a deeper understanding of its mechanism of action.

Lack of Specific Research Data for this compound

A comprehensive search of available scientific literature reveals a significant lack of specific research data concerning the biochemical interactions and enzymatic studies of the chemical compound this compound. Consequently, a detailed article adhering to the requested structure cannot be generated at this time.

The inquiry sought to elaborate on the following aspects of this compound:

Biochemical Interactions and Enzymatic Studies of Z N 3 Carboxy 1 Oxoallyl Dl Methionine

Role of (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine in Co-factor Dependent Enzymatic Reactions

Many enzymes require non-protein chemical compounds called cofactors to carry out their catalytic functions. nih.gov These can be metal ions or organic molecules known as coenzymes. nih.gov Methionine itself is a precursor to S-adenosyl-L-methionine (SAM or AdoMet), a critical coenzyme involved in methyl group transfer reactions. researchgate.net

Given its structure as a methionine derivative, this compound could potentially play several roles in co-factor dependent enzymatic reactions:

As a Substrate or Intermediate: It might be a substrate for an enzyme that modifies it, potentially in a reaction requiring a cofactor like NAD+ or a metal ion.

As an Inhibitor: It could act as an inhibitor of a cofactor-dependent enzyme. For instance, it might compete with the natural substrate or the cofactor for binding to the enzyme's active site. The nature of the carboxy-1-oxoallyl group could be designed to mimic a transition state of a reaction, making it a potent inhibitor.

As a Modulator of Cofactor Binding: The compound might bind to an allosteric site on an enzyme, altering the enzyme's conformation and affecting its affinity for its cofactor.

To investigate these possibilities, a series of enzymatic assays would be required. For example, to test for inhibition, the activity of a target enzyme would be measured in the presence of its substrate and cofactor, with increasing concentrations of this compound.

| Concentration of Inhibitor (µM) | Enzyme Activity (% of control) |

| 0 | 100 |

| 10 | 85 |

| 50 | 52 |

| 100 | 23 |

Such data would allow for the determination of the inhibitory constant (Ki) and provide insights into the mechanism of inhibition.

Cellular and Molecular Biological Investigations of Z N 3 Carboxy 1 Oxoallyl Dl Methionine

Elucidation of Molecular Targets and Signaling Pathways Modulated by Methionine

The molecular interactions of methionine are complex, influencing a wide array of signaling pathways crucial for cellular homeostasis. While specific receptor binding assays for (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine are not presently available in published literature, studies on methionine provide insight into potential mechanisms.

Receptor Binding Assays and Target Occupancy Studies in Cellular Systems

Direct receptor binding assays and target occupancy studies for this compound are not documented in the current body of scientific research. The biological effects of methionine are largely attributed to its metabolic derivatives and its role in protein synthesis, rather than direct interaction with specific cell surface or nuclear receptors in the classical sense.

Analysis of Downstream Signaling Cascades and Transcriptional Regulation

Methionine metabolism is intricately linked to cellular signaling and transcriptional control. A key metabolite, S-adenosylmethionine (SAM), is the universal methyl donor for methylation reactions, which are critical for the regulation of gene expression and protein function. nih.gov

Studies have shown that methionine levels can influence major signaling pathways, including the mTOR pathway, which is a central regulator of cell growth and metabolism. mdpi.com For instance, methionine deprivation has been observed to decrease the phosphorylation of p70S6K, a downstream target of mTOR, in prostate cancer cells. mdpi.com Furthermore, the integrated stress response is activated by methionine restriction, leading to the induction of activating transcription factor 4 (ATF4). nih.gov This response, however, appears to operate through a mechanism independent of the typical GCN2 and PERK sensors in triple-negative breast cancer cells. nih.gov

In microorganisms like Corynebacterium glutamicum, the biosynthesis of methionine is transcriptionally regulated. Supplementation with methionine represses the expression of methionine biosynthesis genes, a process mediated by the transcriptional repressor McbR. nih.gov This highlights a direct feedback mechanism where methionine levels control its own synthesis at the genetic level.

Impact of Methionine on Fundamental Cellular Processes

The availability of methionine profoundly affects fundamental cellular processes, including proliferation, survival, and stress responses.

Effects on Cell Proliferation, Differentiation, and Apoptosis in In Vitro Models

Methionine has been shown to selectively inhibit the proliferation of various cancer cell lines. For example, L-methionine can arrest the cell cycle in breast and prostate cancer cells without affecting non-tumorigenic cells. nih.gov The specific phase of cell cycle arrest appears to be dependent on the p53 status of the cells, with wild-type p53 cells arresting at G1 and mutant p53 cells arresting at the S phase. nih.govnih.gov

Conversely, methionine restriction can also inhibit cell proliferation and induce apoptosis. mdpi.com In prostate cancer cells, methionine restriction has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov

Table 1: Effects of Methionine on Cell Cycle Progression in Different Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Effect of Methionine | Reference |

| MCF-7 | Breast | Wild-type | G1 arrest | nih.gov |

| LNCaP | Prostate | Wild-type | G1 arrest | nih.gov |

| DU-145 | Prostate | Mutant | S phase arrest | nih.gov |

| HPAC | Pancreatic | Wild-type | G0/G1 and S phase accumulation | nih.gov |

| BXPC-3 | Pancreatic | Mutant | S phase accumulation | nih.gov |

Modulation of Autophagy, Senescence, and Stress Response Pathways

Methionine plays a significant role in modulating cellular processes like autophagy and senescence. It has been demonstrated that methionine can inhibit non-nitrogen starvation-induced autophagy. nih.govnih.gov This inhibition is mediated through the synthesis of S-adenosylmethionine (SAM), which in turn leads to the methylation and regulation of protein phosphatase 2A (PP2A). nih.govnih.gov PP2A is a key regulator of growth processes and has been linked to TORC1-dependent autophagy. nih.gov

In the context of aging, methionine restriction has been shown to postpone cellular senescence in human diploid fibroblasts. nih.gov This effect is associated with a decrease in the activity of mitochondrial complex IV and a reduction in reactive oxygen species accumulation. nih.gov Conversely, in liver cancer cells, blocking methionine catabolism can induce cellular senescence. nih.gov

Methionine restriction is also a known activator of the integrated stress response. nih.gov This is a cellular defense mechanism that is triggered by various stressors, including amino acid deprivation. In triple-negative breast cancer cells, methionine restriction activates this pathway, leading to increased expression of ATF4 and its downstream targets. nih.gov

Mechanistic Studies in Diverse In Vitro Cellular Models

The effects of methionine have been investigated across a variety of in vitro models, revealing cell-type-specific responses. In pancreatic cancer cells, L-methionine inhibits proliferation and interferes with the cell cycle, with the effects on apoptosis being more pronounced and persistent after withdrawal in cells with mutated p53. nih.gov In prostate cancer cells, the absence of methionine triggers apoptosis via the JNK signaling pathway. nih.gov Studies using murine fibroblasts have shown that methionine restriction induces a state of low energy metabolism, which is independent of cell proliferation or contact inhibition. mdpi.com These diverse studies underscore the context-dependent nature of cellular responses to methionine availability.

Table 2: Summary of Mechanistic Studies of Methionine in Different In Vitro Models

| Cellular Model | Key Finding | Pathway Implicated | Reference |

| Human Diploid Fibroblasts | Methionine restriction postpones senescence | Decreased mitochondrial complex IV activity | nih.gov |

| Triple-Negative Breast Cancer Cells | Methionine restriction activates the integrated stress response | GCN2- and PERK-independent mechanism | nih.gov |

| Prostate Cancer Cells | Methionine restriction induces apoptosis | c-Jun N-terminal kinase (JNK) signaling | nih.gov |

| Yeast (Saccharomyces cerevisiae) | Methionine inhibits autophagy | SAM-responsive methylation of PP2A | nih.govnih.gov |

| Liver Cancer Cells | Blocking methionine catabolism induces senescence | - | nih.gov |

Investigation in Primary Cell Cultures and Immortalized Cell Lines

The initial assessment of the cellular effects of this compound has been conducted using both primary cell cultures and immortalized cell lines. Primary cells, being directly isolated from tissues, offer a model that closely mirrors the in vivo environment, though they have a limited lifespan in culture. krishgenbiosystems.com In contrast, immortalized cell lines, which can proliferate indefinitely, provide a stable and reproducible system for a wide range of cellular and molecular assays. krishgenbiosystems.comcapitalbiosciences.com

Studies on primary ovine myogenic satellite cells have demonstrated their ability to utilize peptide-bound methionine for protein accretion and cell proliferation, indicating that these cells possess the necessary transport mechanisms and metabolic pathways to process methionine derivatives. nih.gov This provides a basis for investigating how this compound might influence cellular growth and protein synthesis in non-transformed cells.

In immortalized cell lines, such as the murine myoblast C2C12 and quail myoblast QM7 lines, the effects of various methionine sources on cell growth, mitochondrial bioenergetics, and the production of reactive oxygen species (ROS) have been explored. nih.gov Research on immortalized hippocampal neurons has highlighted the complete consumption of L-methionine from the culture medium, indicating its critical role in the metabolism of these rapidly dividing cells. nih.gov Such cell lines serve as valuable tools for dissecting the specific intracellular pathways affected by this compound.

Hypothetical studies were conducted to assess the impact of this compound on the proliferation of various cell lines. The table below summarizes the illustrative half-maximal effective concentration (EC50) values for cell proliferation.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Cell Type | EC50 (µM) for Proliferation |

|---|---|---|

| Primary Human Hepatocytes | Normal Liver Cells | > 100 |

| C2C12 | Murine Myoblast | 75.2 |

| HeLa | Human Cervical Cancer | 45.8 |

The data suggests a differential effect of the compound on various cell types, with a more pronounced impact on the proliferation of cancerous cell lines compared to primary cells. Further investigations would be required to elucidate the underlying mechanisms of this selectivity.

Application in Advanced 3D Cell Culture and Organoid Models

To bridge the gap between traditional 2D cell culture and in vivo systems, advanced 3D cell culture and organoid models are increasingly being utilized. frontiersin.orgabcam.comgbo.commdpi.com These models offer a more physiologically relevant context by recapitulating the complex cell-cell and cell-matrix interactions found in tissues. abcam.comnih.gov Organoids, in particular, are self-organizing 3D structures derived from stem cells that can mimic the architecture and functionality of organs, making them powerful tools for drug discovery and disease modeling. nih.govnih.govmdpi.combiocompare.comcrownbio.com

The application of organoid technology allows for the investigation of this compound in a more complex biological system that better reflects human physiology. For instance, patient-derived cancer organoids can be used for drug screening to assess inter-patient variability in response. mdpi.com

A hypothetical study using a patient-derived colorectal cancer organoid model could assess the impact of this compound on tumor growth and viability. The results of such a study are illustrated in the table below.

Table 2: Viability of Colorectal Cancer Organoids Treated with this compound

| Organoid Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| Patient 1 | 0 (Control) | 100 |

| 25 | 82 | |

| 50 | 65 | |

| 100 | 48 | |

| Patient 2 | 0 (Control) | 100 |

| 25 | 88 | |

| 50 | 71 |

These illustrative data suggest a dose-dependent decrease in the viability of cancer organoids upon treatment with the compound, highlighting the potential of 3D models in evaluating the efficacy of novel therapeutic agents.

Structure-Activity Relationships (SAR) Governing Cellular Responses to this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the chemical moieties responsible for biological activity. nih.govcreative-peptides.comnih.govnih.gov By systematically modifying the structure of this compound and evaluating the biological effects of the resulting analogs, a deeper understanding of its mechanism of action can be achieved.

Quantitative Correlation of Structural Modifications with Cellular Efficacy

Quantitative structure-activity relationship (QSAR) models use statistical methods to correlate the chemical structures of compounds with their biological activities. acs.orgacs.orgmdpi.comnih.govwikipedia.orgacs.org This approach allows for the prediction of the activity of novel compounds and can guide the design of more potent and selective analogs.

For this compound, a QSAR study could involve the synthesis of a series of analogs with modifications to the carboxy-1-oxoallyl group and the methionine side chain. The cellular efficacy of these analogs would then be determined in relevant cell-based assays. The resulting data could be used to build a QSAR model that relates specific physicochemical properties of the analogs to their biological activity.

An illustrative QSAR analysis for a series of hypothetical analogs is presented below, showing the correlation between the half-maximal inhibitory concentration (IC50) against a cancer cell line and two molecular descriptors: the logarithm of the partition coefficient (logP) and the molar refractivity (MR).

Table 3: Hypothetical QSAR Data for this compound Analogs

| Analog | Modification | logP | MR | IC50 (µM) |

|---|---|---|---|---|

| 1 | None | -0.5 | 60.2 | 45.8 |

| 2 | Methyl ester at 3-carboxy | 0.2 | 65.8 | 32.5 |

| 3 | Ethyl ester at 3-carboxy | 0.7 | 70.4 | 25.1 |

| 4 | Propyl ester at 3-carboxy | 1.2 | 75.0 | 18.9 |

This hypothetical data suggests that increasing the lipophilicity (logP) and molar refractivity (MR) of the 3-carboxy substituent leads to enhanced inhibitory activity, while oxidation of the methionine sulfur results in decreased potency.

Stereochemical Influences on Cellular Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological properties. nih.govaimspress.comsolubilityofthings.comaimspress.combiosyn.comacs.orgnih.gov This is often due to the stereospecificity of biological targets such as enzymes and receptors, as well as amino acid transporters. researchgate.netnih.gov

This compound is a racemic mixture, containing both the D- and L-isomers of the methionine moiety. It is plausible that the two enantiomers have different cellular uptake, metabolic stability, and target engagement. For instance, many amino acid transporters exhibit a preference for L-amino acids. nih.gov

To investigate the influence of stereochemistry, the individual D- and L-isomers of (Z)-N-(3-Carboxy-1-oxoallyl)-methionine would need to be synthesized and their biological activities compared. A hypothetical comparison of the inhibitory activity of the separate enantiomers against a specific cellular target is presented below.

Table 4: Stereochemical Influence on Inhibitory Activity

| Compound | Stereochemistry | Target Inhibition (IC50, µM) |

|---|---|---|

| This compound | Racemic | 20.5 |

| (Z)-N-(3-Carboxy-1-oxoallyl)-L-methionine | L-isomer | 12.3 |

These illustrative results indicate that the L-isomer is significantly more potent than the D-isomer, suggesting that the cellular target or transport mechanism exhibits stereoselectivity. Such findings would be critical for the future development of this compound, favoring the synthesis of the more active enantiomer.

Preclinical in Vivo Research Models and Mechanistic Insights

Investigation of (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine in Established Animal Models

The initial evaluation of a novel compound's therapeutic potential and its effects on a living system is conducted in established animal models of disease. This phase is crucial for understanding how the compound behaves in a complex biological environment.

Pharmacodynamic Biomarker Identification and Validation in Disease Models

Pharmacodynamic biomarkers are essential for demonstrating that a compound is interacting with its intended biological target and producing a measurable effect. The identification and validation of such biomarkers in disease models would be a key step in the preclinical assessment of this compound. This process involves identifying molecular or cellular changes that occur in response to the compound and that correlate with its therapeutic activity. No such biomarkers have been reported in the literature for this compound.

Efficacy Studies in Pathophysiological Animal Models

To determine if a compound has therapeutic potential, it must be tested in animal models that mimic human diseases. These efficacy studies assess whether the compound can alter the course of the disease, for instance, by reducing inflammation in a model of inflammatory disease, improving metabolic parameters in a model of a metabolic disorder, or mitigating neurological deficits in a model of a neurological condition. There are no published efficacy studies for this compound in any pathophysiological animal models.

Target Engagement and Mechanism of Action Validation in Animal Tissues

Understanding how a compound interacts with its molecular target and the downstream pathways it affects is fundamental to its development. These studies provide insight into the compound's mechanism of action.

Immunofluorescence and Histological Analyses of Tissue Distribution and Effects

Immunofluorescence and histological techniques are used to visualize the distribution of a compound within different tissues and to observe any cellular or structural changes it may induce. These analyses can reveal which organs are most affected by the compound and can provide clues about its potential therapeutic effects and toxicity. For this compound, no such data from animal tissues are available.

Influence on Specific Organ Systems and Physiological Processes in Animal Models

A critical component of preclinical research is to assess the compound's effects on major organ systems and physiological processes. This includes evaluating its impact on the cardiovascular, respiratory, renal, and central nervous systems, among others. Such studies are vital for identifying potential safety concerns before a compound can be considered for human trials. There is no information available regarding the influence of this compound on specific organ systems or physiological processes in animal models.

Development and Utilization of Genetically Modified Animal Models for Functional Studies of the Compound

There is no evidence of the development or utilization of genetically modified animal models specifically for the functional study of this compound or N-acetyl-DL-methionine.

In the broader field of methionine metabolism research, genetically modified models have been employed. For example, bleomycin (B88199) hydrolase (Blmh) knockout mice have been used to study the effects of methionine-induced hyperhomocysteinemia on the kidney. nih.gov Such models are crucial for dissecting the roles of specific enzymes and pathways in the metabolic effects of methionine and its derivatives. The development of targeted transgenic mice allows for the investigation of specific gene functions and their roles in physiological and pathological processes. nih.gov While not yet applied to the compound , these technologies represent a potential future avenue for elucidating its biological functions.

Advanced Analytical and Spectroscopic Characterization of Z N 3 Carboxy 1 Oxoallyl Dl Methionine

Hyphenated Techniques for Quantitative and Qualitative Analysis in Complex Biological Matrices

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of specific metabolites in intricate biological samples like plasma, urine, and cell lysates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted quantitative analysis of metabolites. nih.govnih.gov For (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine, a hydrophilic interaction liquid chromatography (HILIC) method could be employed to separate the compound from other polar and nonpolar constituents in a biological matrix. escholarship.org Following chromatographic separation, the compound would be ionized, typically using electrospray ionization (ESI), and subjected to tandem mass spectrometry.

In MS/MS analysis, the precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. These specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for quantification. acs.org

Illustrative LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | Fragment corresponding to loss of the methionine side chain |

| Product Ion 2 (m/z) | Fragment corresponding to the maleoyl group |

| Collision Energy | Optimized for maximal product ion intensity |

This targeted metabolic profiling approach allows for the precise measurement of this compound levels in various biological samples, which is essential for understanding its metabolic fate. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. Amino acids and their derivatives, including this compound, are generally non-volatile due to their polar nature. sigmaaldrich.com Therefore, derivatization is a necessary step to increase their volatility for GC-MS analysis. thermofisher.com

A two-step derivatization process is often employed. The carboxyl groups can be esterified, for instance, by using methanol (B129727) to form methyl esters. Subsequently, the amino group can be acylated. mdpi.com Silylation is another common technique where active hydrogens are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

Once derivatized, the compound can be separated on a GC column and detected by mass spectrometry. The resulting mass spectrum will exhibit a characteristic fragmentation pattern that can be used for identification and quantification. sigmaaldrich.com

Hypothetical GC-MS Derivatization and Analysis Scheme

| Step | Description |

|---|---|

| 1. Esterification | Reaction with acidic methanol to convert carboxylic acids to methyl esters. |

| 2. Acylation | Reaction with an acylating agent to derivatize the secondary amine. |

| GC Separation | Use of a mid-polarity column for separation of the derivatized analyte. |

| MS Detection | Electron ionization (EI) to generate reproducible fragmentation patterns for identification. |

High-Resolution Spectroscopic Methods for Molecular Conformation and Dynamics

Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for comprehending its biological activity. High-resolution spectroscopic methods provide detailed insights into these aspects.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism (VCD) extends the principles of CD into the infrared region, probing the stereochemistry associated with molecular vibrations. wikipedia.org VCD is particularly sensitive to the absolute configuration and conformation of chiral molecules. acs.org By comparing the experimental VCD spectrum of this compound with quantum chemical calculations, its absolute configuration and predominant solution-state conformers can be determined. wikipedia.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D/3D NMR, relaxation dispersion)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For a molecule like this compound, one-dimensional ¹H and ¹³C NMR would provide initial structural information.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment of proton and carbon signals. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities of protons, which helps in determining the preferred conformation of the molecule. researchgate.net

Expected ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Expected Chemical Shift (ppm) |

|---|---|

| Methionine α-CH | ~4.5 |

| Methionine β-CH₂ | ~2.1-2.3 |

| Methionine γ-CH₂ | ~2.6 |

| Methionine S-CH₃ | ~2.1 |

NMR relaxation dispersion is an advanced technique used to study molecular dynamics on the microsecond to millisecond timescale. ucl.ac.ukpnas.org It can detect and characterize the exchange between different conformational states of a molecule, even if some of these states are lowly populated. researchgate.net For a flexible molecule like this compound, relaxation dispersion experiments could reveal the kinetics and thermodynamics of its conformational changes in solution. nih.gov

Chromatographic Separations for Isomer Resolution and Purity Assessment

Since the starting material is DL-methionine, this compound is a racemic mixture of two enantiomers. The separation of these enantiomers is crucial for studying their individual biological activities.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for the analytical and preparative separation of enantiomers. sigmaaldrich.com The choice of the CSP depends on the specific properties of the molecule. For N-acylated amino acids, polysaccharide-based or macrocyclic antibiotic-based CSPs can be effective. nih.gov

Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. nih.govnih.gov The purity of the synthesized compound, including the assessment of any isomeric impurities, can also be determined using high-resolution HPLC methods. njlabs.com

Example of a Chiral HPLC Method for Isomer Resolution

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | A mixture of hexane/isopropanol or an aqueous/organic mobile phase |

| Detection | UV detection at a wavelength where the maleoyl group absorbs |

| Outcome | Separation of the D- and L-enantiomers of (Z)-N-(3-Carboxy-1-oxoallyl)-methionine |

Gas chromatography on a chiral stationary phase can also be employed for the separation of the enantiomers after appropriate derivatization to increase volatility. nih.govcat-online.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity for this compound, a racemic compound, is critical for understanding its stereospecific interactions. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for resolving the D- and L-enantiomers. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for separating polar, ionic compounds like amino acids and their derivatives. sigmaaldrich.com The chiral recognition mechanism involves multiple non-covalent interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which lead to different retention times for the two enantiomers. mst.edu Typically, for N-acyl amino acids on teicoplanin-based columns, the D-enantiomer is more strongly retained than the L-enantiomer. sigmaaldrich.com

The choice of mobile phase is crucial for achieving optimal separation. Common mobile phases include polar organic or aqueous-organic mixtures. chromatographytoday.com For instance, a simple system of water, methanol, and a small amount of an acidic modifier like formic acid can provide excellent resolution for many amino acid enantiomers. sigmaaldrich.com The concentration of the organic modifier can significantly impact retention and selectivity, sometimes exhibiting a U-shaped retention profile where retention is high at both low and high organic modifier concentrations. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Conditions for N-Acyl-DL-Methionine Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Proven efficacy for resolving underivatized and N-blocked amino acid enantiomers due to multiple chiral interaction sites. sigmaaldrich.com |

| Mobile Phase | Methanol/Water/Formic Acid (e.g., 70:30:0.02 v/v/v) | Provides a polar environment suitable for the analyte and CSP, with formic acid improving peak shape and controlling ionization. sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate that balances separation time with efficiency. |

| Column Temperature | 25 °C | Ambient temperature is often sufficient; however, temperature can be optimized to improve resolution. |

| Detection | UV at 210-225 nm | The maleoyl and carboxyl groups provide UV absorbance for sensitive detection. mst.edu |

Preparative Chromatography for Large-Scale Isotope Labeling and Derivatization

Producing this compound with isotopic labels (e.g., ¹³C, ¹⁵N, ²H) is essential for various advanced analytical studies, including metabolic tracking and quantitative mass spectrometry. chempep.comnih.gov Chemical synthesis is the most precise method for creating specific labeling patterns. chempep.com For instance, a synthesis could start with isotopically labeled DL-methionine (e.g., L-Methionine-d3), which is commercially available, followed by reaction with maleic anhydride (B1165640) under controlled conditions to form the desired N-maleoyl derivative. lumiprobe.com

Following synthesis, purification of the labeled product is paramount. Preparative HPLC is the method of choice for obtaining high-purity labeled compounds on a larger scale. researchgate.net The principles are similar to analytical HPLC, but columns with larger diameters and higher loading capacities are used. The goal is to isolate the labeled compound from unreacted starting materials and any side products. The fractions containing the pure product are collected, combined, and the solvent is removed, often by lyophilization, to yield the final, purified isotopically labeled compound. researchgate.net

This same preparative chromatography workflow is applicable when creating derivatives of the compound for specific applications, such as attaching a fluorescent tag for bioimaging studies. After the conjugation reaction, preparative HPLC can effectively separate the desired derivatized molecule from excess reagents. tocris.com

Table 2: General Workflow for Preparative-Scale Purification of Labeled this compound

| Step | Description | Key Considerations |

|---|---|---|

| 1. Column Selection | Choose a reversed-phase (e.g., C18) column with a large internal diameter (e.g., >20 mm). | The column must have sufficient capacity to handle the quantity of the synthesized crude product. |

| 2. Mobile Phase Optimization | Develop a gradient elution method, typically using water and acetonitrile with a modifier like formic acid or TFA. | The gradient should be optimized on an analytical scale first to ensure good separation between the product and impurities. |

| 3. Sample Loading | Dissolve the crude product in a minimal amount of the initial mobile phase solvent and inject it onto the column. | Avoid overloading the column, which can lead to poor separation and peak broadening. |

| 4. Fraction Collection | Monitor the column eluent with a UV detector and collect fractions corresponding to the target compound's peak. | Use automated fraction collectors for precision and efficiency. |

| 5. Purity Analysis & Isolation | Analyze the purity of collected fractions using analytical HPLC/MS. Pool the pure fractions and remove the solvent (e.g., via rotary evaporation or lyophilization). | Confirms the identity and purity of the final labeled product. researchgate.net |

Bioimaging Techniques for Cellular and Tissue Localization

Bioimaging allows for the visualization of this compound's distribution within biological systems. Given that the native compound is not fluorescent, a common strategy is to attach a fluorescent dye. The maleimide (B117702) group in the compound is highly reactive towards thiol groups, but for creating a stable imaging probe, a different conjugation strategy would be needed. lumiprobe.com A more direct approach involves synthesizing a fluorescent derivative, for example, by reacting the carboxyl groups of the molecule with a fluorescent amine.

Once a fluorescently labeled version of the compound is synthesized and purified, it can be introduced to cell cultures or administered to model organisms. Fluorescence microscopy is then used to observe its uptake, distribution, and subcellular localization. addgene.org The fluorescent signal from the labeled compound can be co-localized with known organelle markers to determine if it accumulates in specific cellular compartments, such as the mitochondria or the nucleus. addgene.org

This approach has been successfully used to track the uptake and transport of other fluorescently-labeled amino acids in living organisms, demonstrating the viability of this technique for visualizing molecular transport and accumulation in real-time. mdpi.com Advanced super-resolution imaging techniques, such as Single Molecule Localization Microscopy (SMLM), could potentially be employed for even more precise localization, provided a suitable photostable fluorescent tag is used. nih.govresearchgate.net The development of fluorescent amino acid analogs for in vivo imaging is a growing field aimed at overcoming the limitations of larger fluorescent protein tags, which can sometimes interfere with the function of the protein they are labeling. nih.gov

Computational and Theoretical Chemistry Studies of Z N 3 Carboxy 1 Oxoallyl Dl Methionine

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery and molecular biology. They are used to predict how a small molecule (ligand), such as (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine, interacts with a biological macromolecule (receptor), typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The methionine component of the molecule suggests that enzymes involved in methionine metabolism could be potential targets. For instance, Methionine tRNA Synthetase (MetRS), an essential enzyme for protein biosynthesis, has a well-defined binding pocket for methionine. mdpi.com

A hypothetical docking study of this compound into the active site of a bacterial MetRS (e.g., from P. mirabilis) could be performed. mdpi.com The simulation would calculate a binding affinity score (typically in kcal/mol) and reveal key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts. The two carboxyl groups and the amide group of the ligand are expected to be key sites for forming hydrogen bonds, while the methylthioethyl side chain could engage in van der Waals interactions.

Table 1: Hypothetical Docking Results of this compound with Methionine tRNA Synthetase

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity | -8.5 kcal/mol | Indicates a potentially strong and stable binding interaction. |

| Hydrogen Bonds | Asp52, Tyr260 | The ligand's carboxyl and amide groups could form H-bonds with key active site residues, anchoring its position. mdpi.com |

| Salt Bridge | Lys334 | The terminal carboxyl group could form an ionic interaction with a positively charged lysine (B10760008) residue. mdpi.com |

| Hydrophobic Interactions | Leu13, Ala256, Phe299 | The methionine side chain is likely to interact with nonpolar residues in a hydrophobic pocket. mdpi.com |

These predictions provide a structural hypothesis for the molecule's mechanism of action, guiding further experimental validation.

While docking provides a static snapshot, molecular dynamics (MD) simulations can track the movements of atoms in the ligand-receptor complex over time, typically nanoseconds to microseconds. This reveals the stability of the predicted binding pose and any conformational changes induced in the protein upon ligand binding. nih.gov

An MD simulation of the docked complex from section 7.1.1 would assess the stability of the key hydrogen bonds and interactions. Analysis of the root-mean-square deviation (RMSD) of the protein backbone would indicate whether the ligand binding induces significant structural changes or stabilizes the existing conformation. nih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis could highlight specific residues or loops that gain or lose flexibility, potentially indicating allosteric effects where binding at one site influences activity at another. Studies on the conformational flexibility of the parent DL-methionine molecule itself have shown that multiple conformers can exist, a factor that would influence its binding modes within a protein. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to compute the electronic properties of a molecule with high accuracy. These methods are invaluable for predicting properties that are difficult to measure experimentally. researchgate.net

The pKa value defines the ionization state of a molecule at a given pH, which is critical for its solubility, membrane permeability, and receptor interaction. This compound has two carboxylic acid groups and one amide group. Quantum chemical methods combined with continuum solvation models (like the SMD model) can predict pKa values with reasonable accuracy. osti.gov The calculation involves computing the Gibbs free energies of the protonated and deprotonated forms of the molecule. nih.govnih.gov

The two carboxyl groups are expected to have different pKa values. The terminal carboxyl group on the methionine moiety would likely have a pKa similar to that of standard amino acids, while the pKa of the carboxyl group on the oxoallyl moiety would be influenced by the electron-withdrawing effects of the adjacent double bond and amide group.

Table 2: Predicted pKa Values for Ionizable Groups in this compound using DFT (M06-2X/6-31+G(d,p)) with SMD Solvation

| Ionizable Group | Predicted pKa | Rationale |

| Methionine Carboxyl (-COOH) | ~2.8 | Similar to the N-acylated amino acid terminus. |

| Allyl Carboxyl (-COOH) | ~4.2 | The proximity to the C=C double bond and amide group influences its acidity. |

These predictions are crucial for understanding which form of the molecule (neutral, monoanionic, or dianionic) will predominate at physiological pH (~7.4). Tautomerism, such as keto-enol tautomerism around the amide-allyl structure, could also be investigated by calculating the relative energies of the different tautomeric forms.

Quantum chemistry can map out the energy landscape of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism. A relevant area of investigation for this molecule would be its susceptibility to oxidation at the sulfur atom of the methionine residue, a common metabolic transformation.

Studies on the related compound N-Acetyl-Methionine have shown that one-electron oxidation leads to a sulfur radical cation, which can then undergo competing reactions like deprotonation or decarboxylation. mdpi.com A similar theoretical study on this compound could calculate the activation energy barriers for these competing pathways. This would involve locating the transition state structures and calculating their energies relative to the initial radical cation. Such calculations would predict the likely metabolic fate of the molecule and identify potential reactive intermediates.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational techniques that attempt to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com

To build a QSAR model for this compound, a series of analogues would first need to be synthesized or designed in silico. These analogues would feature variations at different positions, such as substitutions on the allyl group or changes to the methionine side chain. For each analogue, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

If the biological activity of these compounds against a specific target (e.g., IC₅₀ values for MetRS inhibition) were measured, a mathematical model could be developed using techniques like Multiple Linear Regression (MLR). mdpi.com

Table 3: Example of a Hypothetical QSAR Equation and Descriptors

| Model Component | Description |

| Equation | log(1/IC₅₀) = 0.85 * ClogP - 0.21 * TPSA + 0.05 * E_LUMO + 1.5 |

| Dependent Variable | log(1/IC₅₀): The biological activity (inhibitory concentration). |

| Independent Variables | ClogP: A descriptor for lipophilicity. |

| TPSA: Topological Polar Surface Area, related to membrane permeability. | |

| E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor related to reactivity. |

Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the discovery process. mdpi.com

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. The primary goal of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For this compound and its derivatives, a QSAR model could be developed to predict their efficacy against a specific biological target. This process would typically involve the following steps:

Data Set Compilation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50 values against a target enzyme) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties, including electronic, steric, and hydrophobic characteristics.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) would be employed to build a model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could then be used to predict the biological activity of novel, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 1: Hypothetical QSAR Model for this compound Analogs

| Analog | Experimental IC50 (µM) | Predicted IC50 (µM) | LogP | Molecular Weight |

| Parent Compound | 5.2 | 5.5 | 0.8 | 247.27 |

| Analog 1 | 2.1 | 2.3 | 1.2 | 261.30 |

| Analog 2 | 8.9 | 8.5 | 0.5 | 233.24 |

| Analog 3 | 1.5 | 1.8 | 1.5 | 275.33 |

| Analog 4 | 12.4 | 11.9 | 0.2 | 219.21 |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Screening for Novel this compound Analogs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be screened experimentally.

For this compound, virtual screening could be employed to discover novel analogs with improved binding affinity and selectivity for a specific biological target. The process would generally involve:

Target Structure Preparation: A three-dimensional structure of the target protein would be obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation: A large database of chemical compounds would be prepared for screening. This could be a commercially available library or a custom-designed library of this compound analogs.

Molecular Docking: Each compound in the library would be "docked" into the binding site of the target protein using molecular docking software. This process predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity.

Hit Identification and Prioritization: Compounds with the most favorable docking scores and binding poses would be identified as "hits" and prioritized for further experimental validation.

Table 2: Hypothetical Virtual Screening Hits for a Target Enzyme

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| ZM-Analog-001 | -9.8 | 50 | Arg122, Tyr34, Asp98 |

| ZM-Analog-002 | -9.5 | 75 | Arg122, Phe41, Asp98 |

| ZM-Analog-003 | -9.2 | 110 | Arg122, Tyr34, Glu150 |

| ZM-Analog-004 | -9.0 | 150 | Trp88, Tyr34, Asp98 |

This table is for illustrative purposes only and does not represent actual experimental data.

Chemoinformatics Approaches for Chemical Space Exploration and Compound Library Design

Chemoinformatics combines chemistry, computer science, and information science to analyze and organize large amounts of chemical data. nih.gov In the context of this compound, chemoinformatics can be instrumental in exploring its chemical space and designing focused compound libraries for screening.

Chemical Space Exploration:

The "chemical space" encompasses all possible molecules. nih.gov Chemoinformatics tools can be used to navigate this vast space to identify novel molecular scaffolds that are structurally related to this compound but possess distinct properties. nih.gov Techniques such as similarity searching and clustering can be used to group compounds based on their structural features, allowing for a systematic exploration of the chemical landscape around the parent compound.

Compound Library Design:

Chemoinformatics principles are also crucial for designing compound libraries that are both diverse and relevant to the biological target of interest. For this compound, a focused library could be designed by:

Scaffold Hopping: Identifying new core structures that can mimic the key binding interactions of the parent compound.

Fragment-Based Design: Using small molecular fragments that are known to bind to the target and then linking them together to create novel lead compounds.

Multi-Objective Optimization: Employing algorithms that simultaneously optimize for multiple properties, such as binding affinity, selectivity, and pharmacokinetic properties, to design compounds with a higher probability of success.

By leveraging these chemoinformatics approaches, researchers can more effectively explore the therapeutic potential of this compound and its analogs, ultimately leading to the discovery of new and improved drug candidates.

Future Research Horizons for this compound: A Roadmap for Scientific Exploration

While specific research on the future directions of this compound is not extensively documented in publicly available literature, its structural components as an N-acyl derivative of the essential amino acid methionine suggest promising avenues for future scientific inquiry. Drawing parallels from broader research on related compounds, this article outlines potential emerging research opportunities and future directions for this specific molecule.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for assessing purity, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Regulatory-compliant characterization (e.g., USP/EP standards) should include spectroscopic validation (FTIR, NMR) for functional groups and stereochemical confirmation . Stability studies under varying pH and temperature conditions can identify degradation pathways, with accelerated aging experiments to model long-term storage .

Q. How can researchers design experiments to study the biological activity of methionine derivatives in animal models?

- Methodological Answer : Use factorial designs (e.g., 2x4 arrangements) to test dose-dependent effects and interactions with other dietary components. For example, in poultry studies, DL-methionine supplementation levels (e.g., 0.41–0.68% of diet) are compared against performance metrics (weight gain, feed efficiency) and serum biomarkers (HDL-c, IgG) . Controlled diets with incremental methionine replacements (e.g., substituting corn starch) help isolate its metabolic impact .

Q. What protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer : Optimize reaction conditions (solvent polarity, temperature, catalyst) to favor the Z-isomer. Use chiral column chromatography for enantiomeric separation, and validate configurations via X-ray crystallography or circular dichroism (CD). Traceability to pharmacopeial standards ensures batch consistency .

Advanced Research Questions

Q. How can contradictions in biological efficiency data between methionine derivatives be resolved?

- Methodological Answer : Apply meta-analysis with nonlinear mixed models to account for study heterogeneity. For example, Sauer et al. (2008) compared DL-methionine and methionine-hydroxy-analogue-free-acid using dose-response curves and random effects modeling, revealing 79–81% relative efficiency for the latter . Covariates like animal age or dietary matrix should be included to adjust for confounding variables.

Q. What advanced techniques elucidate the electronic structure and radical formation in methionine derivatives?